molecular formula C16H17BrN4OS B2732131 N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1251650-27-7

N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

Cat. No.: B2732131
CAS No.: 1251650-27-7
M. Wt: 393.3
InChI Key: SXCVVYBFTHFKHU-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a pyrrolidine ring and a thioether-linked acetamide group.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4OS/c17-12-3-5-13(6-4-12)19-15(22)11-23-16-18-8-7-14(20-16)21-9-1-2-10-21/h3-8H,1-2,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCVVYBFTHFKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves multiple steps:

  • Formation of the Pyrimidinyl Intermediate: : The initial step involves the synthesis of the pyrimidinyl intermediate. This can be achieved by reacting 4-chloropyrimidine with pyrrolidine under basic conditions to form 4-(pyrrolidin-1-yl)pyrimidine.

  • Thioacetamide Formation: : The next step involves the introduction of the thioacetamide group. This can be done by reacting the pyrimidinyl intermediate with 2-chloroacetamide in the presence of a base such as potassium carbonate to form 2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide.

  • Bromophenyl Substitution: : Finally, the bromophenyl group is introduced by reacting the thioacetamide intermediate with 4-bromophenyl isothiocyanate under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group, where the bromine atom can be replaced by other nucleophiles.

  • Oxidation and Reduction: : The thioacetamide group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.

  • Hydrolysis: : The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thioacetamide linkage and formation of corresponding acids and amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium azide (NaN3), potassium cyanide (KCN).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols and Amines: From reduction reactions.

    Carboxylic Acids and Amines: From hydrolysis reactions.

Scientific Research Applications

Research indicates that N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide exhibits significant biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Mechanism of Action : The compound may inhibit cancer cell proliferation by interfering with specific molecular targets involved in cell cycle regulation and apoptosis. Its structural similarity to known anticancer agents suggests it could bind effectively to target proteins.
  • Case Study : A study involving the screening of various derivatives showed that compounds with similar structures exhibited cytotoxic effects against breast and lung cancer cell lines, supporting the potential of this compound in cancer therapy .
  • In Vitro Studies : In vitro assays demonstrated that this compound could reduce cell viability in cancer models, indicating its potential as a lead compound for further development in anticancer drug discovery .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

  • Broad-Spectrum Activity : Research has shown that derivatives of this compound can exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting a mechanism that disrupts bacterial cell wall synthesis or metabolic pathways .
  • Specific Findings : In vitro studies have reported effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, positioning this compound as a candidate for developing new antimicrobial agents .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that allow for the modification of its structure to enhance biological activity.

Synthetic Routes

A general synthetic pathway includes:

  • Formation of the thioacetamide linkage through reaction with appropriate thiol reagents.
  • Introduction of the bromophenyl and pyrrolidinyl groups via nucleophilic substitution reactions.

These synthetic strategies enable researchers to explore various derivatives, optimizing their pharmacological profiles.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for enhancing the efficacy of this compound:

Structural Component Impact on Activity
Bromophenyl GroupEnhances hydrophobic interactions with target proteins
Pyrrolidinyl MoietyImproves solubility and bioavailability
Thio LinkageMay influence binding affinity to biological targets

Modifications to these groups can lead to improved potency and selectivity against specific targets in cancer and microbial pathways.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • Electron-withdrawing groups (EWGs) like bromine (target compound) and chlorine (Compound 154) may enhance binding to hydrophobic pockets, while EDGs like methoxy () improve solubility but reduce receptor specificity .
  • Pyrrolidine vs.

Biological Activity

N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a synthetic compound with a complex molecular structure that suggests significant potential in medicinal chemistry. This compound features a bromophenyl group, a pyrrolidinyl-pyrimidinyl moiety, and a thioacetamide linkage, which are critical for its biological interactions and therapeutic applications.

Molecular Structure and Properties

The molecular formula of this compound is C16H17BrN4OSC_{16}H_{17}BrN_{4}OS, with a molecular weight of 393.3 g/mol. The presence of the bromine atom enhances its reactivity and ability to form halogen bonds, which can improve its interaction with biological targets. This unique feature may contribute to its effectiveness as a therapeutic agent.

PropertyValue
Molecular FormulaC₁₆H₁₇BrN₄OS
Molecular Weight393.3 g/mol
CAS Number1251650-27-7

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit promising antimicrobial properties. For instance, derivatives containing similar thioacetamide linkages have been evaluated for their in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, studies have shown that specific derivatives can significantly inhibit the growth of pathogenic microorganisms, suggesting that this compound may share similar antimicrobial efficacy .

Anticancer Activity

In vitro studies have demonstrated that this compound has potential anticancer properties. For example, related compounds have been tested against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7), showing notable cytotoxic effects. The mechanism of action may involve the modulation of key cellular pathways responsible for cancer cell proliferation and survival .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The thioacetamide moiety is crucial for binding affinity to specific enzymes or receptors, potentially leading to inhibitory effects on critical biological pathways.
  • Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways, affecting processes such as proliferation and apoptosis.
  • Halogen Bonding : The bromine atom enhances the compound's ability to form halogen bonds, which can improve binding interactions with biological targets compared to other halogenated analogs.

Case Studies

A recent study evaluated the biological activity of related thiazolamide derivatives, highlighting their antimicrobial and anticancer properties. Compounds derived from similar structural frameworks were subjected to various assays to determine their efficacy against bacterial and cancer cell lines. The results indicated that certain modifications in the molecular structure could significantly enhance biological activity, providing insights into the design of more effective therapeutic agents .

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